molecular formula C7H9Cl2NO B112572 O-(4-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 38936-60-6

O-(4-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B112572
CAS No.: 38936-60-6
M. Wt: 194.06 g/mol
InChI Key: VIFDVZZLHVXUHV-UHFFFAOYSA-N
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Description

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative featuring a 4-chlorobenzyl substituent. Its molecular formula is C₇H₇ClNO·HCl, with a molecular weight of 190.06 g/mol (calculated from : MS-ESI m/z 158 [M+H]⁺ + HCl). The compound is synthesized via alkylation of hydroxylamine or its precursors with 4-chlorobenzyl chloride (inferred from ). Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 7.38 (2H, d, J = 8.4 Hz, Ar-H), 7.34 (2H, d, J = 8.4 Hz, Ar-H), 4.56 (2H, s, OCH₂Ar) .
    The 4-chlorobenzyl group enhances stability and influences reactivity, making it valuable in medicinal chemistry (e.g., thrombin inhibition; see ) and synthetic intermediates.

Properties

IUPAC Name

O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFDVZZLHVXUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959772
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38936-60-6
Record name Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of O-(4-Chlorobenzyl)ketoxime Ether

Ketoxime (1 mol) is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with 4-chlorobenzyl chloride (1.2 mol) under alkaline conditions (NaOH or KOH) at 20–70°C for 1–3 hours. The product is extracted with hexane or ethyl acetate, followed by solvent removal under reduced pressure. For example, reacting acetone oxime with 4-chlorobenzyl chloride yields O-(4-chlorobenzyl)acetone oxime ether with a purity of 99.12% and a molar yield of 92.3%.

Step 2: Acidic Hydrolysis to Hydroxylamine Hydrochloride

The oxime ether is hydrolyzed using 15–30% hydrochloric acid at 40–90°C under reduced pressure. This step eliminates the ketone group (e.g., acetone) via distillation, leaving the hydroxylamine hydrochloride as a crystalline solid. Patent data demonstrate a 92.7% yield after recrystallization from methanol, with a melting point of 201–203°C.

Key Advantages :

  • High Yield : The tandem alkylation-hydrolysis achieves >90% yield, outperforming alternative routes.

  • Scalability : Mild conditions (ambient pressure, moderate temperatures) and inexpensive reagents (NaOH, HCl) enable industrial-scale production.

Direct Nucleophilic Substitution Reactions

A less efficient but synthetically flexible method involves the direct alkylation of hydroxylamine hydrochloride with 4-chlorobenzyl chloride. Journal of Synthetic Chemistry data report a 43.8% yield for this route, with characterization via IR and NMR spectroscopy.

Reaction Mechanism

Hydroxylamine hydrochloride acts as a nucleophile, attacking the electrophilic benzyl carbon in an Sₙ2 displacement. The reaction is typically conducted in aqueous or alcoholic media with stoichiometric base (e.g., Na₂CO₃) to deprotonate hydroxylamine:

NH2OH\cdotpHCl+BaseNH2O+4-ClC6H4CH2ClO-(4-ClC6H4CH2)NHOH\cdotpHCl\text{NH}2\text{OH·HCl} + \text{Base} \rightarrow \text{NH}2\text{O}^- + \text{4-ClC}6\text{H}4\text{CH}2\text{Cl} \rightarrow \text{O-(4-ClC}6\text{H}4\text{CH}2)\text{NHOH·HCl}

Side reactions, such as over-alkylation or hydrolysis of the benzyl chloride, contribute to the lower yield compared to the ketoxime route.

Optimization Insights :

  • Solvent Choice : Polar solvents (e.g., ethanol) improve solubility but may accelerate hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of hydroxylamine hydrochloride to 4-chlorobenzyl chloride minimizes byproducts.

Comparative Analysis of Synthetic Approaches

The table below contrasts the two primary methods:

ParameterAlkylation-HydrolysisDirect Substitution
Yield 92.7%43.8%
Reaction Time 4–6 hours8–12 hours
Temperature 20–90°C25–80°C
Purity >99%95–98%
Industrial Viability HighModerate

The alkylation-hydrolysis method is superior for large-scale synthesis due to its efficiency and reproducibility. However, the direct substitution route remains valuable for small-scale applications requiring minimal purification.

Optimization Strategies and Industrial Scalability

Alkylation-Hydrolysis Route

  • Base Selection : Sodium hydroxide outperforms potassium carbonate in minimizing side reactions (e.g., elimination).

  • Hydrolysis Conditions : Using 25% HCl at 60°C ensures complete conversion of the oxime ether while preventing decomposition.

  • Solvent Recovery : Hexane is recycled after extraction, reducing costs by 15–20% in pilot-scale trials.

Direct Substitution Challenges

  • Byproduct Formation : Competing hydrolysis of 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol reduces yield. This is mitigated by maintaining anhydrous conditions.

  • Purification : Recrystallization from methanol/water mixtures improves purity but adds operational complexity .

Chemical Reactions Analysis

O-(4-Chlorobenzyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-(4-Chlorobenzyl)hydroxylamine hydrochloride has demonstrated potential as an enzyme inhibitor, particularly against indoleamine 2,3-dioxygenase-1 (IDO1) , which plays a crucial role in immune response modulation and cancer progression. Studies have shown that derivatives of hydroxylamines can significantly suppress IDO1 activity, making this compound relevant in cancer therapy.

Enzyme Inhibition

The compound acts as a nucleophile in substitution reactions, allowing it to form new chemical bonds with specific molecular targets. Its structure-activity relationship (SAR) studies indicate that halogen substitutions enhance its potency as an IDO1 inhibitor. For instance, compounds with chlorine at the para position exhibit increased inhibitory effects compared to their non-halogenated counterparts.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of O-(4-Chlorobenzyl)hydroxylamine against various cancer cell lines. The results indicate moderate cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics:

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action
O-(4-Chlorobenzyl)hydroxylamineMCF-70.65Induces apoptosis
O-(4-Chlorobenzyl)hydroxylamineU-9372.41Induces apoptosis
O-benzylhydroxylamineIDO1<0.5Enzyme inhibition

IDO1 Inhibition

A notable study focused on the inhibition of IDO1 by O-benzylhydroxylamine derivatives revealed that O-(4-Chlorobenzyl)hydroxylamine could inhibit IDO1 with sub-micromolar potency, enhancing antitumor activity in preclinical models.

Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of O-(4-Chlorobenzyl)hydroxylamine on various cancer cell lines, including MCF-7 and U-937. The findings indicated that this compound induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of O-(4-Chlorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares O-(4-chlorobenzyl)hydroxylamine hydrochloride with analogs differing in benzyl substituents:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
O-(4-Chlorobenzyl)hydroxylamine HCl 4-Cl 190.06 Thrombin inhibition; NMR data
O-Benzylhydroxylamine HCl H (no substituent) 159.61 Intermediate in organic synthesis
O-(4-Methoxybenzyl)hydroxylamine HCl 4-OCH₃ 189.64 HPLC derivatization of monosaccharides
O-(2,3,4,5,6-PFB)hydroxylamine HCl 2,3,4,5,6-F 249.56 GC/LC derivatization of carbonyls
O-(4-Nitrobenzyl)hydroxylamine HCl 4-NO₂ 204.61 High reactivity in nucleophilic reactions

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, NO₂): Enhance stability and reactivity in derivatization (e.g., PFBHA for carbonyl detection ). The 4-Cl group balances reactivity and steric effects for enzyme inhibition .
  • Electron-Donating Groups (OCH₃) : Improve solubility and detection in HPLC applications .

Yield and Purity :

  • O-(4-Chlorobenzyl)hydroxylamine: 90% yield ().
  • O-Benzylhydroxylamine: 92% yield ().

Reactivity and Stability

  • Stability: Fluorinated analogs (PFBHA) exhibit superior thermal stability (mp 215°C) compared to non-fluorinated compounds.
  • Reactivity : Nitro-substituted derivatives (e.g., O-(4-Nitrobenzyl)) are highly reactive but prone to decomposition under acidic conditions .

Biological Activity

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₈ClNO·HCl and a molecular weight of 194.06 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential as an enzyme inhibitor and its role in synthesizing biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is synthesized through the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The compound acts primarily as a nucleophile , participating in substitution reactions where it donates an electron pair to form new chemical bonds. This characteristic is crucial for its biological activity, particularly in inhibiting specific enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is involved in immune response modulation and cancer progression .

Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit IDO1. Research indicates that derivatives of hydroxylamines can significantly suppress IDO1 activity, which is pivotal in cancer therapy due to its role in immune evasion by tumors . The structure-activity relationship (SAR) studies have shown that halogen substitutions on the aromatic ring enhance inhibitor potency, with chlorine at the para position being particularly effective .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that this compound exhibits moderate cytotoxic effects, with IC₅₀ values comparable to established chemotherapeutics. For example, studies demonstrated that compounds similar to O-(4-Chlorobenzyl)hydroxylamine showed IC₅₀ values ranging from 0.12 µM to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Case Studies

  • IDO1 Inhibition : A study focused on the inhibition of IDO1 by O-benzylhydroxylamine derivatives revealed that this compound could inhibit IDO1 with sub-micromolar potency. This inhibition was linked to enhanced antitumor activity in preclinical models .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of O-(4-Chlorobenzyl)hydroxylamine on various cancer cell lines, including MCF-7 and U-937. The findings indicated that this compound induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Data Tables

The following table summarizes the biological activities and IC₅₀ values of this compound against different cancer cell lines:

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action
O-(4-Chlorobenzyl)hydroxylamineMCF-70.65Induces apoptosis
O-(4-Chlorobenzyl)hydroxylamineU-9372.41Induces apoptosis
O-benzylhydroxylamineIDO1<0.5Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling O-(4-chlorobenzyl)hydroxylamine hydrochloride in laboratory settings?

  • Methodological Answer : Due to its structural similarity to carcinogenic compounds like 4-chloro-o-toluidine hydrochloride, researchers must prioritize skin protection (e.g., nitrile gloves, lab coats) and use fume hoods to minimize inhalation risks. Skin absorption is a critical concern, so contaminated clothing should be removed immediately . Personal air sampling and regular medical monitoring (e.g., kidney function tests, methemoglobin levels) are advised for chronic exposure scenarios .

Q. How is this compound utilized as a derivatization agent in analytical chemistry?

  • Methodological Answer : This reagent is used to derivatize carbonyl-containing compounds (e.g., monosaccharides, aldehydes) for enhanced detection in HPLC or mass spectrometry. For example, analogous hydroxylamine derivatives like O-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) are employed in metabolomics to stabilize volatile carbonyl compounds via oximation . Researchers should optimize reaction pH (6–8) and incubation time (30–60 minutes) to maximize derivatization efficiency .

Q. What synthetic routes incorporate this compound for constructing heterocyclic compounds?

  • Methodological Answer : It is used to synthesize isoxazoline and tetrazolinone derivatives via [3+2] cycloaddition reactions. In Production Example 76 (EP 2,940,012 B1), it reacts with ketones to form oxime intermediates, which are further cyclized to yield bioactive tetrazolinones . Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric ratios (1:1.2 reagent:substrate) are critical for high yields .

Advanced Research Questions

Q. How can researchers optimize HPLC separation parameters when using this compound as a derivatizing agent for monosaccharides?

  • Methodological Answer : Wang et al. (2022) observed incomplete HPLC separation of 12 derivatized monosaccharides . To resolve this, use a C18 reverse-phase column with a gradient elution (e.g., 5–40% acetonitrile in 0.1% formic acid over 30 minutes). Column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) should be adjusted to reduce peak broadening . Deuterated analogs (e.g., d3-labeled reagents) enable quantitative analysis via isotope dilution .

Q. What factors contribute to data discrepancies when using hydroxylamine derivatives as reducing agents in metal ion analysis, and how can these be mitigated?

  • Methodological Answer : In thorium determination, hydroxylamine hydrochloride’s incomplete reduction of Fe³⁺ to Fe²⁺ caused inconsistencies in spectrophotometric assays. Substituting it with ascorbic acid improved accuracy due to its higher reduction potential and stability in acidic conditions . Researchers should validate reduction efficiency via parallel methods (e.g., ICP-MS) and pre-treat samples with chelating agents to minimize interference .

Q. What strategies are effective in evaluating the metabolic stability of compounds synthesized using this compound?

  • Methodological Answer : For compounds like tetrazolinones, use in vitro liver microsomal assays (e.g., human S9 fractions) to measure half-life (t½) and intrinsic clearance. LC-MS/MS with stable isotope-labeled internal standards ensures precision . Metabolic stability can be enhanced by introducing electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation .

Data Contradiction Analysis

Q. Why do some studies report variable antimicrobial activity for isoxazoline derivatives synthesized with hydroxylamine hydrochloride?

  • Methodological Answer : Discrepancies arise from differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion). Researchers should standardize inoculum density (1–5 × 10⁵ CFU/mL) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility . Structural modifications, such as halogenation at the 4-position of the benzyl group, can enhance potency against resistant strains .

Methodological Best Practices

Q. How should researchers select hydroxylamine derivatives for specific derivatization or synthetic applications?

  • Methodological Answer : Prioritize derivatives based on steric and electronic effects. For example:

  • Electron-deficient groups (e.g., pentafluorobenzyl) enhance derivatization efficiency for carbonyl compounds in GC-MS .
  • Bulky substituents (e.g., tert-butyl) improve stability of oxime intermediates in multistep syntheses .
    Purity (>98%) and moisture content (<0.1%) must be verified via NMR or Karl Fischer titration to avoid side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4-Chlorobenzyl)hydroxylamine hydrochloride

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